Cyclo(RGDfC)

Description

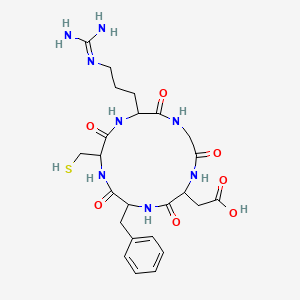

Cyclo(RGDfC) (cyclo(Arg-Gly-Asp-D-Phe-Cys)) is a cyclic pentapeptide containing the RGD (Arg-Gly-Asp) motif, a critical integrin-binding sequence. Its cyclization via a disulfide bond between cysteine and the D-phenylalanine residue enhances structural stability and binding affinity to integrins αvβ3 and αvβ5, which are overexpressed in tumor cells and angiogenic vasculature . This peptide is widely used in targeted drug delivery systems, cancer therapy, and angiogenesis studies due to its ability to disrupt integrin-mediated cell adhesion and signaling pathways . With a molecular weight of 578.64 Da and high purity (≥95%), it is soluble in DMSO and widely employed in nanoparticle functionalization and hydrogel-based therapies .

Structure

3D Structure

Properties

IUPAC Name |

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYJVAMZRBTOPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N8O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Cys) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The peptide chain is then cyclized through the formation of a disulfide bond between the cysteine residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of Cyclo(Arg-Gly-Asp-D-Phe-Cys) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The use of advanced purification techniques and stringent quality control measures is essential to meet the standards required for research and therapeutic applications .

Chemical Reactions Analysis

Thiol-Maleimide Crosslinking

Cyclo(RGDfC) features a cysteine residue with a free thiol group, enabling covalent conjugation via maleimide chemistry:

-

Reaction : Sulfo-SMCC (sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) links amine-functionalized quantum dots (Qdots) to cyclo(RGDfC) through a two-step process:

-

Yield : >90% conjugation efficiency confirmed by fluorescence displacement assays ( ).

Radiolabeling via Oxime Ligation

For positron emission tomography (PET) imaging, cyclo(RGDfC) derivatives undergo <sup>18</sup>F-labeling:

-

Reaction : Aminooxy-modified cyclo(RGDfC) reacts with [<sup>18</sup>F]fluorodeoxyglucose (FDG) under acidic conditions (0.4% TFA) at 100°C ( ).

-

Yield :

Derivative Radiochemical Yield (Decay-Corrected) Linear RGD 27.5% Cyclo(RGDfC) 41%

Integrin-Specific Interactions

Cyclo(RGDfC) exhibits high specificity for α<sub>v</sub>β<sub>3</sub> integrins, validated through competitive displacement studies:

-

Flow Cytometry : A 1,000-fold excess of free cyclo(RGDfC) fully displaces nanoparticle binding to podocytes ( ).

-

IC<sub>50</sub> Values :

Cell Type IC<sub>50</sub> (nM) U87-MG glioblastoma 155 Podocytes 60

Targeted Drug Delivery

Cyclo(RGDfC)-conjugated nanoparticles demonstrate precise targeting:

-

Podocyte Binding : Cyclo(RGDfC)-Qdots show 10× higher fluorescence in podocytes compared to non-targeted Qdots ( ).

-

Cellular Uptake : Confocal microscopy reveals cytosolic distribution of Qdots, avoiding nuclear regions ( ).

Bioadhesive Coatings

AK-cyclo[RGDfC] conjugates form dense, oriented layers for neural stem cell adhesion:

-

Structure : Thioether-linked cyclo(RGDfC) attached to a polyalanine backbone enhances solubility and steric flexibility ( ).

-

Layer Hydration : 12% hydration, comparable to lipid bilayers, ensures stable cell attachment ( ).

Stability and Optimization

-

Reduction Sensitivity : Tris(2-carboxyethyl)phosphine (TCEP) reduces disulfide bonds in cyclo(RGDfC) to free thiols for conjugation ( ).

-

Temperature Effects : Elevated temperatures (100°C) improve FDG-cyclo(RGDfC) conjugation yields but require acidic stabilization ( ).

This synthesis of data highlights cyclo(RGDfC)’s versatility in biomedical applications, driven by its robust chemical reactivity and integrin-specific binding. The compound’s modular design supports advancements in imaging, targeted therapy, and biomaterial engineering.

Scientific Research Applications

Cancer Therapy

Targeted Drug Delivery

Cyclo(RGDfC)-functionalized nanoparticles (NPs) have been developed for targeted drug delivery in cancer therapy. These NPs leverage the high affinity of cyclo(RGDfC) for integrin receptors overexpressed on tumor cells, enhancing the specificity and efficacy of chemotherapeutic agents. Studies have shown that RGD-modified self-assembling nanodrugs exhibit improved cellular uptake and cytotoxicity in various cancer cell lines, including lung cancer and osteosarcoma models .

Case Study: Nanoparticle Efficacy

In a study by Fu et al. (2021), liposomes modified with cyclo(RGDfC) demonstrated significantly higher tumor inhibition compared to non-targeted counterparts. The study illustrated that these targeted nanoparticles not only increased drug accumulation at tumor sites but also minimized off-target effects, leading to a better safety profile .

| Study | Cancer Type | Outcome |

|---|---|---|

| Fu et al. (2021) | Lung Cancer | Enhanced cellular uptake and tumor inhibition |

| Zhang et al. (2019) | Osteosarcoma | Improved targeting and cytotoxicity |

| Song et al. (2023) | Colorectal Cancer | Prolonged circulation and enhanced therapeutic effect |

Imaging Applications

Molecular Imaging

Cyclo(RGDfC) is also utilized in molecular imaging techniques, particularly positron emission tomography (PET). By conjugating cyclo(RGDfC) to imaging agents, researchers can visualize integrin expression in tumors, aiding in the diagnosis and monitoring of cancer progression. This application allows for non-invasive imaging of tumor vasculature, providing insights into the tumor microenvironment .

Tissue Engineering

Cell Adhesion Promotion

In tissue engineering, cyclo(RGDfC) has been employed to enhance cell adhesion on biomaterials. Research indicates that surfaces functionalized with cyclo(RGDfC) promote neural stem cell spreading and attachment, which is crucial for developing scaffolds that support tissue regeneration . The cyclic structure of RGD peptides contributes to their stability and binding affinity, making them ideal candidates for functionalizing biomaterials.

| Application | Material Type | Effectiveness |

|---|---|---|

| Neural Stem Cells | Supported Lipid Bilayers | Enhanced cell spreading |

| Biomaterials | Scaffolds for Tissue Regeneration | Improved cell adhesion |

Renal Targeting

Podocyte Targeting

Recent studies have highlighted the potential of cyclo(RGDfC)-modified nanoparticles to target kidney podocytes specifically. This targeting mechanism could lead to novel therapies for renal diseases by enabling localized drug delivery directly to the affected cells . The ability to selectively target podocytes opens new avenues for treating conditions such as diabetic nephropathy.

Safety and Biocompatibility

While cyclo(RGDfC)-based therapies show promise, ongoing research is necessary to evaluate their long-term biocompatibility and potential toxicity. Initial studies indicate favorable immune responses; however, comprehensive assessments are required to ensure safety during repeated administration .

Mechanism of Action

Cyclo(Arg-Gly-Asp-D-Phe-Cys) exerts its effects by binding to integrin receptors, particularly αvβ3 integrin, on the cell surface. This binding disrupts cell integrin interactions, leading to the inhibition of cell adhesion, migration, and signaling pathways. In embryonic stem cells, the compound down-regulates the expression of pluripotent markers such as Oct4, Sox2, and Nanog, thereby inhibiting their tumorigenic potential .

Comparison with Similar Compounds

Structural and Functional Differences

Key Insights :

- Cyclization enhances integrin affinity and protease resistance compared to linear RGD peptides (e.g., H-RGDS-OH) .

- Substitutions (e.g., tyrosine in Cyclo(RGDyC) or extended thiols in Cyclo(RGDfK(Mpa)) alter solubility and conjugation efficiency .

Release Profiles in Polysaccharide Matrices

Data from polysaccharide-peptide conjugates ():

| Matrix | Peptide | Release Profile (24h) | Hydrophobicity |

|---|---|---|---|

| Calcium Alginate (A) | Cyclo(RGDfC) | 40% | High |

| H-RGDS-OH | 75% | Low | |

| Chitosan (B) | Cyclo(RGDfC) | 37% | High |

| H-GRGDS-NH2 | 80% | Moderate | |

| Ternary Nonwoven (C) | Cyclo(RGDfC) | 60% | High |

| H-RGDS-OH | 80% | Low |

Key Insights :

- Cyclo(RGDfC) exhibits slower, sustained release due to hydrophobicity, making it suitable for long-term drug delivery .

- Linear peptides (H-RGDS-OH) release faster, ideal for acute therapeutic needs.

Functionalization Efficiency

- Cyclo(RGDfC) : Requires cysteine residues for bioconjugation, but proximity of the thiol group to the peptide core limits maleimide-based reactions .

- Cyclo(RGDfK(Mpa)): Incorporates a mercaptopropionic acid spacer, enabling efficient thiol-maleimide click chemistry for nanoparticle surface modification .

Example: Cyclo(RGDfC)-functionalized superparamagnetic iron oxide nanoparticles (SPIOs) showed 65.31% siRNA loading efficiency, while SAMiRNA-AREG (self-assembling micelles) lacked targeting specificity .

Key Insights :

- Cyclo(RGDfC)-nanoparticles enhance tumor-specific drug accumulation (e.g., doxorubicin) by 2–3× compared to non-targeted systems .

- Cyclo(RGDyC) shows photostability in ocular therapies but lacks the versatility of Cyclo(RGDfC) in hydrogel applications .

Biological Activity

Cyclo(RGDfC) is a cyclic peptide that contains the Arg-Gly-Asp (RGD) motif, known for its significant role in cell adhesion and migration through integrin interactions. This compound has garnered attention for its applications in targeted therapies, particularly in cancer treatment and regenerative medicine. Below is a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

Overview of Cyclo(RGDfC)

Cyclo(RGDfC) is synthesized as a cyclic pentapeptide with the sequence cyclo(-Arg-Gly-Asp-D-Phe-Cys-). Its structure enhances the stability and binding affinity to integrins, particularly the αvβ3 integrin, which is overexpressed in various tumor types and plays a crucial role in angiogenesis and metastasis .

Cyclo(RGDfC) exerts its biological activity primarily through:

- Integrin Binding : The RGD sequence facilitates strong interactions with integrins, promoting cell adhesion and migration.

- Targeted Delivery : It can be conjugated with drugs or nanoparticles for targeted delivery to tumor cells, enhancing therapeutic efficacy while minimizing side effects .

1. Targeted Therapy for Glioma

A study demonstrated that cyclo(RGDfC) conjugated with polyionic complex micelles effectively inhibited glioma cell proliferation. The micelles showed selective binding to glioma cells without affecting neuronal viability. In vivo experiments indicated that these micelles could migrate into glioma cells, inducing apoptosis .

| Treatment Group | Cell Viability (%) | Apoptotic Ratio (%) |

|---|---|---|

| Control | 98.19 ± 0.11 | 0.63 ± 0.07 |

| c(RGDfC) | 99.24 ± 0.13 | 0.75 ± 0.05 |

| Polyionic Micelles | Significant Reduction | Induced Apoptosis |

2. Neural Stem Cell Isolation

Cyclo(RGDfC) has been utilized to isolate radial glia-like neural stem cells from both fetal and adult rodent brains. The peptide facilitated the adhesion of these stem cells under serum-free conditions, promoting their growth and maintaining their progenitor characteristics .

| Cell Type | Adhesion Rate (%) | Growth Factor Used |

|---|---|---|

| Radial Glia-like Cells | High | EGF |

3. Osteogenic Differentiation

In periodontal ligament stem cells (PDLCs), cyclo(RGDfC) improved adhesion and migration while supporting osteogenic differentiation even in the absence of serum. The peptide enhanced markers associated with osteogenesis, indicating its potential in regenerative therapies .

| Treatment Group | CD105 Expression (Fold Change) | ALP Activity (Fold Change) |

|---|---|---|

| Control | 1.0 | 1.0 |

| SAK-c[RGDfC] | 1.7 - 2.2 | 1.4 |

| AK-c[RGDfC] | 1.3 - 1.5 | 1.9 - 2.3 |

Case Study: Tumor Targeting with RGD Peptides

Research highlighted the use of multimeric RGD peptides to enhance tumor targeting through increased binding affinity via multivalent interactions with integrins on tumor cells . This approach demonstrated improved uptake selectivity and tumor enrichment.

Case Study: Bioadhesive Coatings for Neural Cells

A bioadhesive coating based on AK-cyclo[RGDfC] was developed to support neural stem cell spreading on artificial surfaces, showing promise for applications in neural tissue engineering .

Q & A

Q. How does the cyclized structure of Cyclo(RGDfC) enhance its binding specificity to αvβ3 integrin compared to linear RGD peptides?

Cyclo(RGDfC)'s cyclic conformation stabilizes the RGD motif, improving binding affinity and resistance to proteolytic degradation. Structural analyses show that the D-Phe substitution and disulfide bridge reduce conformational flexibility, enabling precise interaction with αvβ3 integrin's binding pocket . For experimental validation, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics.

Q. What in vitro assays are recommended for assessing Cyclo(RGDfC)'s inhibitory effects on cell adhesion and migration?

Use transwell migration assays with αvβ3-overexpressing cancer cells (e.g., U87MG glioblastoma). Pre-treat cells with Cyclo(RGDfC (10–100 µM) and quantify migration toward vitronectin. For adhesion, coat plates with αvβ3 ligands (e.g., fibronectin) and measure cell attachment inhibition via fluorescence or colorimetric methods .

Q. What quality control measures are critical when synthesizing Cyclo(RGDfC) for reproducibility?

Ensure ≥95% purity via HPLC (C18 column, 0.1% TFA/acetonitrile gradient). Confirm cyclization efficiency using mass spectrometry (expected m/z: 578.64) and disulfide bond integrity via Ellman’s assay .

Advanced Research Questions

Q. How can conflicting results in Cyclo(RGDfC)'s anti-tumor efficacy across preclinical models be resolved?

Discrepancies often arise from variations in αvβ3 integrin expression levels between models. Validate integrin expression via flow cytometry or immunohistochemistry before dosing. For xenografts, use orthotopic models (e.g., breast cancer MDA-MB-231) over subcutaneous implants to better mimic tumor microenvironments .

Q. What molecular mechanisms underlie Cyclo(RGDfC)'s suppression of embryonic stem cell (ESC) pluripotency?

Cyclo(RGDfC) disrupts integrin-mediated FAK/Src signaling, downregulating Oct4 and Nanog. Perform RNA-seq on treated ESCs and validate via qPCR and CRISPR-Cas9 knockout of αvβ3. In vivo, use teratoma assays to assess tumorigenicity reduction .

Q. How do structural modifications (e.g., D-Phe vs. L-Phe) in Cyclo(RGDfC) analogs influence integrin subtype selectivity?

D-Phe enhances αvβ3 binding by ~10-fold over α5β1. Compare analogs using competitive binding assays (e.g., ELISA with immobilized integrins). Molecular docking simulations (AutoDock Vina) can predict binding poses and affinity differences .

Methodological & Data Analysis Questions

Q. What are common pitfalls in quantifying Cyclo(RGDfC) in biological matrices, and how are they addressed?

Matrix interference (e.g., serum proteins) can reduce HPLC sensitivity. Precipitate proteins with acetonitrile (1:2 v/v) and use a C18 SPE column for cleanup. For LC-MS/MS, employ a stable isotope-labeled internal standard (e.g., Cyclo(RGDfC)-¹³C₆) .

Q. How should researchers design dose-response studies to balance efficacy and off-target effects?

Use a log-scale concentration range (1 nM–100 µM) in viability assays (MTT/CellTiter-Glo). For in vivo studies, start with 5 mg/kg (IV, daily) in murine models and monitor organ toxicity via histopathology .

Q. What strategies improve Cyclo(RGDfC) conjugate stability in drug delivery systems (e.g., DSPE-PEG nanoparticles)?

Maleimide-thiol conjugation (via Cys residue) offers higher stability than EDC/NHS. Confirm conjugation efficiency via gel electrophoresis and stability in PBS (37°C, 48h). For in vivo tracking, label with near-infrared dyes (e.g., Cy7) .

Data Interpretation & Reporting

Q. How should contradictory findings about Cyclo(RGDfC)'s role in angiogenesis be contextualized?

Cyclo(RGDfC) inhibits pathological angiogenesis (tumors) but may spare physiological processes. Use tissue-specific αvβ3 knockout models and compare VEGF-A levels via ELISA in treated vs. control tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.